molecular formula C18H27NO3 B1412395 Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate CAS No. 1107015-34-8

Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate

Cat. No.: B1412395
CAS No.: 1107015-34-8
M. Wt: 305.4 g/mol
InChI Key: GOXPNHIQWSDRCN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a hydroxy(o-tolyl)methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxy(o-tolyl)methyl reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(hydroxybenzyl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxyphenyl)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxy(4-methylphenyl)methyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxy(o-tolyl)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxy(o-tolyl)methyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-[hydroxy-(2-methylphenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-13-7-5-6-8-15(13)16(20)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXPNHIQWSDRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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